(6-Bromohex-3-EN-1-YL)benzene

Description

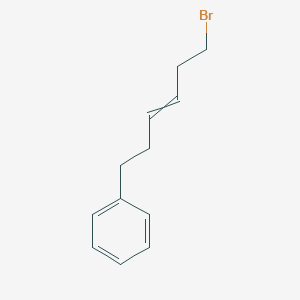

(6-Bromohex-3-en-1-yl)benzene is an organobromine compound featuring a benzene ring substituted with a hex-3-enyl chain terminated by a bromine atom at the 6th position. Its molecular structure combines aromaticity with an unsaturated alkenyl chain, rendering it reactive in cross-coupling reactions (e.g., Suzuki or Heck reactions) and nucleophilic substitutions. The bromine atom serves as a versatile leaving group, enabling applications in pharmaceuticals, agrochemicals, and polymer synthesis.

Properties

CAS No. |

52121-87-6 |

|---|---|

Molecular Formula |

C12H15Br |

Molecular Weight |

239.15 g/mol |

IUPAC Name |

6-bromohex-3-enylbenzene |

InChI |

InChI=1S/C12H15Br/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h1-3,5-6,9-10H,4,7-8,11H2 |

InChI Key |

DMQWIYJNNSABEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC=CCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) 1-Bromo-6-prop-2-ynyloxy cyclohexene (Compound 2, )

- Structure : Cyclohexene ring with bromine at position 1 and a propargyloxy group at position 5.

- Reactivity : The propargyloxy group enhances electrophilicity for click chemistry, while bromine facilitates nucleophilic substitution.

- Synthesis : Prepared via NaH-mediated alkylation of 2-bromocyclohexen-3-ol with propargyl bromide in THF .

(b) Benzyl Bromide Derivatives (Compound 6, )

- Structure : Benzene ring with a bromomethyl group.

- Reactivity : Direct benzylic bromine allows rapid SN2 substitutions but lacks the alkenyl moiety for conjugate additions.

- Synthesis : Synthesized via Li2CO3-mediated benzylation in DMF, yielding 29% isolated product .

- Comparison : The absence of an alkenyl chain in benzyl bromide derivatives reduces steric hindrance but limits utility in polymerization or cycloaddition reactions.

(c) Linear Bromoalkenes (e.g., 3-Bromopropylbenzene)

- Structure : Saturated bromoalkyl chain attached to benzene.

- Reactivity : Lower reactivity due to the absence of double bonds; bromine displacement dominates.

- Comparison : The hex-3-enyl chain in (6-bromohex-3-en-1-yl)benzene introduces regioselective reactivity at the alkene, enabling functionalization at both bromine and double-bond positions.

Physicochemical Properties

Critical Analysis of Evidence

The provided sources lack direct data on this compound, necessitating extrapolation from structural analogs. For instance, and highlight brominated cyclohexene and benzyl systems, while –7 catalog CAS numbers for bromoarenes but omit the target compound. This gap underscores the need for targeted experimental studies to confirm reactivity, stability, and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.